2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
2-(Benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a sulfur-containing acetamide derivative featuring a benzylthioether group linked to an acetamide core and a 5-methyl-1,2-oxazol-3-yl (isoxazole) moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-12(15-17-10)14-13(16)9-18-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNKRFSMDYGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be achieved through a multi-step process involving the formation of the oxazole ring and subsequent functionalization. One common method involves the reaction of sulfilimines with diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . This reaction is typically carried out in the absence of any catalyst or additive, making it a straightforward and scalable method.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrooxazoles.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and the benzylsulfanyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Structure : Replaces the benzyl group with a 6-methyl-5-oxo-triazinylsulfanyl moiety.
- Biological Relevance: Triazine derivatives are known for antimicrobial and anticancer activities. The presence of a sulfanyl group may improve metabolic stability compared to oxygen-based analogs .
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
- Structure : Replaces the benzylsulfanyl group with a sulfamoylphenyl linker.
- Key Properties :
- Molecular weight: 323.35 g/mol
- Solubility: The sulfonamide group enhances polarity, likely reducing membrane permeability but improving solubility.
- Applications : Sulfonamide derivatives are prominent in antibacterial (e.g., sulfamethoxazole analogs) and carbonic anhydrase inhibitor therapies .
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
- Structure: Incorporates a methoxyphenoxy group and sulfamoylphenyl substituent.
- Key Properties :
- Molecular weight: 429.49 g/mol
- Pharmacokinetics: The methoxy group may enhance lipophilicity, favoring blood-brain barrier penetration.
2-[(3,4-Dimethoxyphenyl)methylideneamino]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Structure: Features a dimethoxyphenyl-iminooxy group.
- Key Properties :
- Electronic effects: Methoxy groups donate electron density, altering electronic interactions with targets.
- Applications : Dimethoxyphenyl derivatives are explored for neuroprotective and antioxidant activities .
Structural and Functional Analysis
Substituent Impact on Activity
- Benzylsulfanyl vs. Sulfonamide: The benzylsulfanyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility.
- Heterocyclic Variations : Replacing benzyl with triazine () or pyrimidine () alters hydrogen-bonding capacity and electronic properties, influencing target selectivity and potency.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | Predicted LogP |
|---|---|---|---|
| Target compound | ~293.37 | Benzylsulfanyl | 2.8–3.2 |
| N-(5-Methyloxazol-3-yl)-triazinyl | 281.29 | Triazinylsulfanyl | 1.5–2.0 |
| 4-Hydroxypyrimidin-2-ylsulfanyl | ~294.32 | Hydroxypyrimidinyl | 1.2–1.8 |
| Sulfamoylphenyl analog | 323.35 | Sulfamoylphenyl | 0.5–1.0 |
Biological Activity
2-(Benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS No. 403836-44-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in pharmacological research.
The molecular formula of this compound is C₁₃H₁₄N₂O₂S, with a molar mass of 262.33 g/mol. The compound features a benzylsulfanyl group and an oxazole ring, contributing to its unique chemical behavior and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent functionalization. One common approach utilizes sulfilimines reacting with diazo compounds through tandem rearrangement and aziridination techniques.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial activity. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound as well .
Anticancer Activity
Research into related compounds has demonstrated anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. The structural components of this compound may facilitate interactions with cellular targets that regulate cell growth and survival .
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor. For instance, studies on similar acetamides have shown their capability to inhibit enzymes involved in inflammatory pathways, which could be extrapolated to suggest that this compound may possess anti-inflammatory properties .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding : The oxazole ring can engage in hydrogen bonding with target proteins.
- Hydrophobic Interactions : The benzyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
- Covalent Bonding : The sulfur atom may participate in covalent interactions with nucleophilic residues in enzymes or receptors .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Acetylthiazole | Image | Antimicrobial |
| Benzothiazole derivatives | Image | Anticancer |
| Other oxazole derivatives | Image | Enzyme inhibition |
Case Studies
A notable study evaluated the biological activity of various oxazole derivatives against specific bacterial strains and cancer cell lines. Results indicated that modifications to the sulfur-containing moiety significantly influenced antimicrobial effectiveness and cytotoxicity against cancer cells .
Q & A
Q. What are the critical steps in synthesizing 2-(benzylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis involves nucleophilic substitution, amide bond formation, and purification steps. For example:
- Step 1 : Reacting benzyl mercaptan with chloroacetyl chloride under anhydrous conditions to form 2-(benzylsulfanyl)acetyl chloride (requires inert atmosphere and controlled temperature [~0–5°C]) .
- Step 2 : Coupling the intermediate with 5-methyl-1,2-oxazol-3-amine via Schotten-Baumann reaction (using NaOH as a base and THF/water solvent system) .
- Optimization : Yield improvements (≥75%) require precise stoichiometric ratios, solvent polarity adjustments (e.g., DMF for solubility), and microwave-assisted synthesis to reduce reaction time .
Q. How is the compound’s three-dimensional structure validated, and what analytical techniques are essential?
- X-ray crystallography resolves crystal packing and bond angles, critical for understanding interactions with biological targets .
- NMR spectroscopy (1H/13C) confirms proton environments (e.g., sulfanyl-CH2 at δ 3.8–4.2 ppm, oxazole protons at δ 6.1–6.3 ppm) .
- Mass spectrometry validates molecular weight (e.g., ESI-MS m/z 317.4 [M+H]+) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Contradictions may arise from metabolic instability or bioavailability issues. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) using LC-MS/MS to assess metabolic degradation .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Dose-response alignment : Use Hill equation modeling to correlate in vitro IC50 values with in vivo efficacy .
Q. What strategies are effective for elucidating the compound’s enzyme inhibition mechanism?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, if targeting bacterial dihydrofolate reductase, measure Km and Vmax changes with varying substrate concentrations .
- Docking studies : Use AutoDock Vina to predict binding poses with key residues (e.g., sulfanyl group interactions with catalytic cysteine) .
- Mutagenesis validation : Engineer point mutations in the enzyme’s active site (e.g., Cys→Ala) to confirm binding specificity .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. 4-methoxybenzyl) with IC50 values to identify optimal R-groups .
- ADMET prediction : Use SwissADME to filter derivatives with favorable logP (2.0–3.5) and low CYP3A4 inhibition risk .
- Example derivative : Replacing benzylsulfanyl with a 2-furanylmethyl group increased selectivity for kinase targets by 40% in preliminary trials .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across different assay systems?
- Source of error : Variability in assay conditions (e.g., ATP concentration in kinase assays).
- Normalization : Express activity as % inhibition relative to a positive control (e.g., staurosporine for kinases) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted mean IC50 .
Q. Why do crystallography and NMR data sometimes conflict in conformational analysis?
- Solution vs. solid state : NMR captures dynamic conformations in solution, while crystallography shows static packing.
- Mitigation : Perform molecular dynamics simulations (e.g., GROMACS) to model flexibility and validate both datasets .
Structural and Functional Insights
Q. How does the sulfanyl group influence biological activity compared to sulfonamide analogs?
Q. What is the role of the 5-methyl group on the oxazole ring in target binding?
- Steric effects : The methyl group prevents π-π stacking with hydrophobic pockets, forcing alternative binding modes.
- Evidence : Methyl removal reduced binding affinity by 60% in SPR assays .
Methodological Best Practices
Q. Recommended protocols for purity assessment and impurity profiling
- HPLC : Use C18 column (5 µm, 250 mm), 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) .
- LC-MS : Detect trace impurities (e.g., unreacted benzyl mercaptan at m/z 123.1) .
Q. Guidelines for reproducible enzyme inhibition assays
- Buffer : 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 10 mM MgCl2.
- Controls : Include 0.1% DMSO vehicle and reference inhibitor (e.g., methotrexate for DHFR assays) .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
